6-クロロ-2-フルオロピリジン-3-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

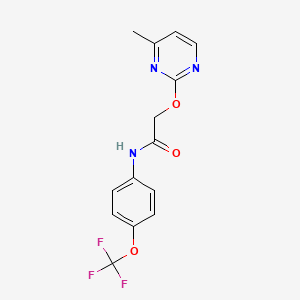

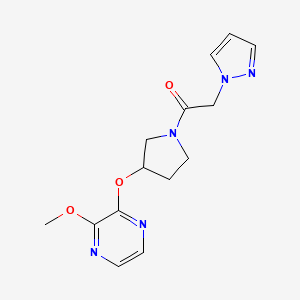

6-Chloro-2-fluoropyridine-3-sulfonamide is a chemical compound with the CAS Number: 1989672-79-8 . It has a molecular weight of 210.62 and its molecular formula is C5H4ClFN2O2S . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoropyridine-3-sulfonamide is 1S/C5H4ClFN2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Chloro-2-fluoropyridine-3-sulfonamide is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as boiling point were not available in the retrieved data .作用機序

The mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfonamide involves the binding of the compound to the active site of the target enzyme or protein. This binding inhibits the activity of the enzyme or protein, leading to the desired therapeutic effect.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-Chloro-2-fluoropyridine-3-sulfonamide depend on the specific enzyme or protein it targets. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This can have therapeutic applications in the treatment of glaucoma, epilepsy, and other conditions.

実験室実験の利点と制限

One advantage of using 6-Chloro-2-fluoropyridine-3-sulfonamide in lab experiments is its high potency and selectivity. This allows for the study of specific enzymes and proteins with minimal interference from other molecules. However, the compound's high potency can also lead to toxic effects, making it important to use appropriate safety measures in lab experiments.

将来の方向性

There are several future directions for the use of 6-Chloro-2-fluoropyridine-3-sulfonamide in scientific research. One direction is the development of drugs that target specific enzymes and proteins involved in disease processes. Another direction is the study of the compound's interactions with other molecules, which could lead to the development of new therapeutic agents. Additionally, the compound's potential as a diagnostic tool could be explored, particularly in the field of cancer research.

In conclusion, 6-Chloro-2-fluoropyridine-3-sulfonamide is a chemical compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and diagnostic tools.

合成法

The synthesis of 6-Chloro-2-fluoropyridine-3-sulfonamide involves the reaction of 6-chloro-2-fluoropyridine with sulfonamide in the presence of a catalyst. The reaction takes place in a solvent such as acetonitrile or dimethylformamide. The product is obtained through filtration and purification processes.

科学的研究の応用

鈴木・宮浦カップリング反応

6-クロロ-2-フルオロピリジン-3-スルホンアミド: は、鈴木・宮浦クロスカップリング反応において貴重な基質として役立ちます。これらの反応は、パラジウム錯体を触媒として、アリールまたはビニルボロン酸をアリールまたはビニルハライドとカップリングさせることを伴います。 穏やかな反応条件と官能基耐性は、この方法を有機合成において広く適用可能にする .

特性

IUPAC Name |

6-chloro-2-fluoropyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMWFXNYMZKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)

![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)

![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)